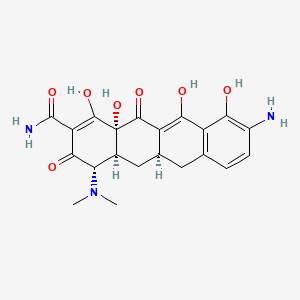
Amicycline
Overview
Description
Amicycline is a member of naphthols.
Mechanism of Action
Target of Action
Amicycline, a tetracycline analog, primarily targets bacterial ribosomes . It binds to the 30S subunit of the bacterial ribosome , a crucial component in the protein synthesis machinery of bacteria . This interaction inhibits the elongation phase of RNA synthesis by preventing the attachment of aminoacyl tRNA to the mRNA acceptor site .
Mode of Action
This compound interferes with protein synthesis in bacteria by binding to the 30S ribosomal subunit . This binding blocks the attachment of the aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting the addition of new amino acids to the growing peptide chain . As a result, protein synthesis is halted, leading to the inhibition of bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, this compound disrupts the normal sequence of events in this pathway, leading to the production of abnormal proteins or the cessation of protein production altogether . This disruption can affect various downstream processes that rely on these proteins, ultimately leading to the death of the bacterial cell .
Pharmacokinetics
The pharmacokinetics of this compound, like other tetracyclines, involves absorption, distribution, metabolism, and excretion (ADME). Tetracyclines are generally well absorbed and widely distributed in the body . They are partially metabolized in the liver and excreted in urine and feces .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, this compound prevents bacteria from producing essential proteins needed for various cellular functions . This leads to the death of the bacterial cells, thereby helping to clear the bacterial infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of antibiotics like this compound . Factors such as pH, temperature, and the presence of other substances can affect the absorption, distribution, metabolism, and excretion of the drug . Additionally, the presence of resistant bacteria in the environment can also influence the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Amicycline, like other tetracyclines, has a broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria . It interacts with various enzymes and proteins within the bacterial cell, primarily by inhibiting protein synthesis . This is achieved by preventing the attachment of aminoacyl-tRNA to the bacterial ribosome, thereby blocking the addition of new amino acids to the growing peptide chain .
Cellular Effects
This compound exerts significant effects on bacterial cells. It inhibits bacterial growth, affecting cellular processes such as cell division and protein synthesis . It also influences cell function by impacting cell signaling pathways and gene expression . The effects of this compound are often bacteriostatic, meaning it prevents bacteria from growing and reproducing, rather than killing them directly .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 30S subunit of the bacterial ribosome . This prevents the attachment of aminoacyl-tRNA to the ribosome during translation, inhibiting protein synthesis . This mechanism of action is common to tetracycline antibiotics and is the primary means by which this compound exerts its antibacterial effects.
Temporal Effects in Laboratory Settings
These effects include immediate growth inhibition and potential long-term effects on cellular function, such as changes in gene expression patterns .
Dosage Effects in Animal Models
It is known that the effects of tetracycline antibiotics can vary with different dosages in animal models . This includes threshold effects, where a minimum dose is needed to see an effect, and potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound, as a tetracycline antibiotic, is involved in the metabolic pathway of protein synthesis inhibition . It interacts with the bacterial ribosome, a complex biomolecule, to exert its effects
Transport and Distribution
Tetracyclines, including this compound, enter bacterial cells through porins in the outer membrane . Once inside the cell, they can diffuse into the cytoplasm and exert their effects . The distribution of this compound within cells and tissues is likely to be influenced by its chemical properties, including its lipophilicity and ability to form chelates with divalent metal ions.
Subcellular Localization
The subcellular localization of this compound within bacterial cells is primarily at the ribosomes, where it binds to the 30S subunit and inhibits protein synthesis This localization is crucial for its mechanism of action
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-9-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7/c1-24(2)14-9-6-8-5-7-3-4-10(22)15(25)11(7)16(26)12(8)18(28)21(9,31)19(29)13(17(14)27)20(23)30/h3-4,8-9,14,25-26,29,31H,5-6,22H2,1-2H3,(H2,23,30)/t8-,9-,14-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLPMVKBERHMQN-CROFIWJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=C(C=C4)N)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4)N)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024178 | |
| Record name | 9-Amino-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5874-95-3 | |
| Record name | Amicycline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005874953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Amino-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMICYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q77H788JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



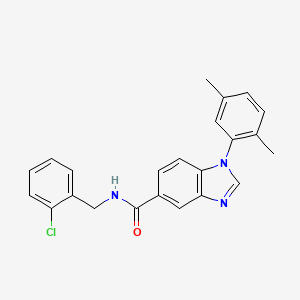

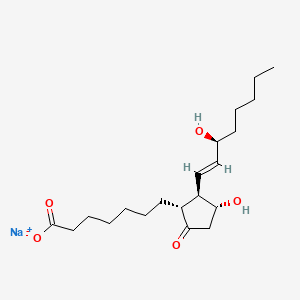
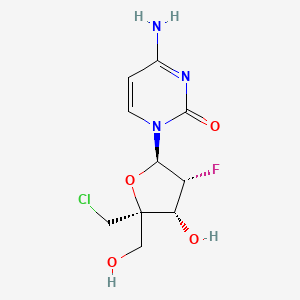
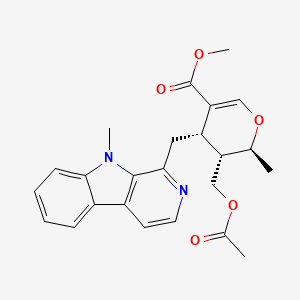
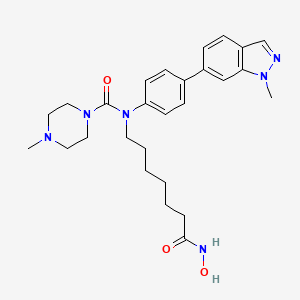
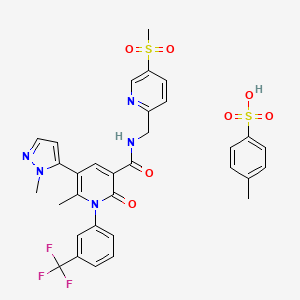
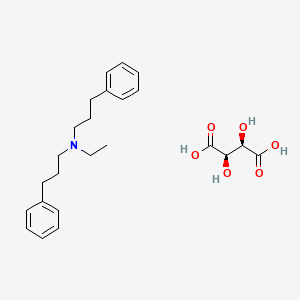
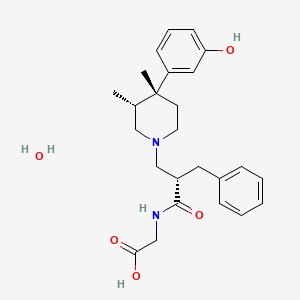

![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)
